N-(furan-2-ylmethyl)-2-hydroxy-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carboxamide
Description
This compound belongs to the tetrahydroquinoline carboxamide family, characterized by a fused bicyclic core (tetrahydroquinoline) substituted with a hydroxyl group at position 2, a dimethyl group at position 7,7, and a carboxamide moiety at position 2. Its structural complexity suggests applications in medicinal chemistry, particularly as a scaffold for targeting enzymes or receptors .
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-7,7-dimethyl-2,5-dioxo-6,8-dihydro-1H-quinoline-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4/c1-17(2)7-13-11(14(20)8-17)6-12(16(22)19-13)15(21)18-9-10-4-3-5-23-10/h3-6H,7-9H2,1-2H3,(H,18,21)(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKFUNOBZUVQWEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C=C(C(=O)N2)C(=O)NCC3=CC=CO3)C(=O)C1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(furan-2-ylmethyl)-2-hydroxy-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carboxamide typically involves multiple steps. One common method includes the reaction of 2-furoic acid with furfurylamine to form an intermediate, which is then reacted with other reagents under specific conditions to yield the final product . Microwave-assisted synthesis has also been explored to improve yields and reduce reaction times .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
N-(furan-2-ylmethyl)-2-hydroxy-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form different derivatives.
Reduction: The carbonyl group in the quinoline core can be reduced to form alcohols.
Substitution: The furan ring can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furan-2-carboxylic acid derivatives .
Scientific Research Applications
N-(furan-2-ylmethyl)-2-hydroxy-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Mechanism of Action
The mechanism of action of N-(furan-2-ylmethyl)-2-hydroxy-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carboxamide involves its interaction with specific molecular targets. The furan ring and quinoline core can interact with various enzymes and receptors, leading to biological effects. The exact pathways and targets are still under investigation, but the compound’s structure suggests it could inhibit certain enzymes or modulate receptor activity .
Comparison with Similar Compounds
Structural Analogues with Modified Substituents
Compound B3 : 4-(3-Chlorophenyl)-2-methyl-N-(2-methylthiazol-4-yl)-5-oxo-5,6,7,8-tetrahydroquinoline-3-carboxamide
- Structural Differences : Replaces the furan-2-ylmethyl group with a 2-methylthiazol-4-yl moiety and introduces a 3-chlorophenyl substituent at position 3.
- Physical Properties: Higher melting point (241°C) compared to typical tetrahydroquinoline derivatives, likely due to enhanced crystallinity from the thiazole and chlorophenyl groups .
- Spectroscopic Data :
- Synthetic Yield : 25%, indicating moderate reactivity during cyclocondensation steps .
Compound 8 : 4-(5-(4-Methoxyphenyl)furan-2-yl)-2-methyl-5-oxo-N-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide
- Structural Differences : Incorporates a 4-methoxyphenyl-furan substituent at position 4 and a phenyl carboxamide.
- 1H-NMR (DMSO-d6) shows furan protons at δ 7.2–6.8, distinct from the target compound’s furan-2-ylmethyl signals .
4-[5-(3-Chlorophenyl)furan-2-yl]-2,7,7-trimethyl-N-(5-methylpyridin-2-yl)-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxamide
- Structural Differences : Features a 3-chlorophenyl-furan substituent and a pyridinyl carboxamide. The additional methyl groups at positions 2 and 7,7 may sterically hinder interactions with biological targets .
- Molecular Weight : Higher mass (MolPort-002-796-320) due to the pyridinyl and chlorophenyl groups .
Core Scaffold Variations
Thieno[2,3-b]quinoline Derivatives
- Example: 3-Amino-7,7-dimethyl-5-oxo-N-(2-(trifluoromethyl)phenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide Key Differences: Replaces the tetrahydroquinoline core with a thienoquinoline system. Bioactivity: Thienoquinoline derivatives often exhibit enhanced kinase inhibition due to sulfur’s electronegativity .
Hexahydroquinoline Polymorphs
- Example: N-(3-pyridylmethyl)-4-hydroxy-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide Polymorphism Impact: Exhibits multiple crystalline forms, affecting solubility and analgesic activity in preclinical models .
Substituent Effects on Physicochemical Properties
*Estimated using ChemDraw.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
